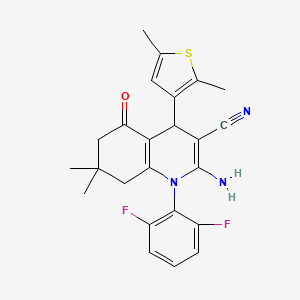

![molecular formula C16H12BrNO3S B11640898 (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11640898.png)

(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé (5Z)-5-{[5-(2-bromo-4-méthylphényl)furan-2-yl]méthylidène}-3-méthyl-1,3-thiazolidine-2,4-dione est une molécule organique synthétique. Il présente un noyau thiazolidine-2,4-dione, un squelette courant en chimie médicinale, en particulier dans le développement de médicaments antidiabétiques. La présence d'un cycle furane et d'un groupe phényle bromé ajoute à sa complexité structurelle et à son activité biologique potentielle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Matériaux de départ : La synthèse commence généralement avec des matériaux de départ disponibles dans le commerce, tels que le 2-bromo-4-méthylbenzaldéhyde, le furane-2-carbaldéhyde et la 3-méthyl-1,3-thiazolidine-2,4-dione.

Réaction de condensation : L'étape clé implique une réaction de condensation entre le 2-bromo-4-méthylbenzaldéhyde et le furane-2-carbaldéhyde pour former le composé intermédiaire.

Cyclisation : L'intermédiaire subit ensuite une cyclisation avec la 3-méthyl-1,3-thiazolidine-2,4-dione en conditions basiques pour donner le produit final.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure :

Catalyseurs : Utilisation de catalyseurs spécifiques pour améliorer les vitesses de réaction.

Solvants : Sélection de solvants appropriés pour améliorer la solubilité et l'efficacité de la réaction.

Contrôle de la température : Contrôle précis de la température pour garantir des conditions de réaction optimales.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle furane, conduisant à la formation de dérivés de furane-2,3-dione.

Réduction : Les réactions de réduction peuvent cibler le groupe phényle bromé, éliminant potentiellement l'atome de brome.

Substitution : L'atome de brome sur le cycle phényle peut être substitué par divers nucléophiles, conduisant à un large éventail de dérivés.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).

Agents réducteurs : Hydrure de lithium et d'aluminium (LiAlH₄), borohydrure de sodium (NaBH₄).

Nucléophiles pour la substitution : Méthylate de sodium (NaOMe), cyanure de potassium (KCN).

Principaux produits

Produits d'oxydation : Dérivés de furane-2,3-dione.

Produits de réduction : Dérivés phényliques débromés.

Produits de substitution : Divers dérivés phényliques substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Chimie

Intermédiaires de synthèse : Utilisés comme intermédiaires dans la synthèse de molécules organiques plus complexes.

Catalyse : Utilisation potentielle dans des processus catalytiques en raison de sa structure unique.

Biologie

Inhibition enzymatique : Inhibiteur potentiel d'enzymes spécifiques en raison de son noyau thiazolidine-2,4-dione.

Activité antimicrobienne : Propriétés antimicrobiennes possibles dues à la présence du groupe phényle bromé.

Médecine

Agents antidiabétiques : Le noyau thiazolidine-2,4-dione est un pharmacophore connu dans les médicaments antidiabétiques, suggérant une utilisation potentielle dans le traitement du diabète.

Agents anti-inflammatoires : Propriétés anti-inflammatoires potentielles en raison de sa similitude structurelle avec d'autres composés anti-inflammatoires connus.

Industrie

Science des matériaux : Applications possibles dans le développement de nouveaux matériaux aux propriétés uniques.

Produits pharmaceutiques : Utilisation dans le développement de nouveaux agents pharmaceutiques.

Mécanisme d'action

Le composé exerce ses effets principalement par des interactions avec des cibles moléculaires spécifiques. Le noyau thiazolidine-2,4-dione est connu pour interagir avec les récepteurs activés par les proliférateurs de peroxysomes (PPAR), qui jouent un rôle crucial dans la régulation du métabolisme du glucose et des lipides. Le groupe phényle bromé et le cycle furane peuvent améliorer l'affinité de liaison et la sélectivité envers ces récepteurs, conduisant à des effets thérapeutiques améliorés.

Applications De Recherche Scientifique

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its thiazolidine-2,4-dione core.

Antimicrobial Activity: Possible antimicrobial properties due to the presence of the brominated phenyl group.

Medicine

Antidiabetic Agents: The thiazolidine-2,4-dione core is a known pharmacophore in antidiabetic drugs, suggesting potential use in diabetes treatment.

Anti-inflammatory Agents: Potential anti-inflammatory properties due to its structural similarity to other known anti-inflammatory compounds.

Industry

Material Science: Possible applications in the development of new materials with unique properties.

Pharmaceuticals: Use in the development of new pharmaceutical agents.

Mécanisme D'action

The compound exerts its effects primarily through interactions with specific molecular targets. The thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of glucose and lipid metabolism. The brominated phenyl group and furan ring may enhance binding affinity and selectivity towards these receptors, leading to improved therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Rosiglitazone : Un autre dérivé de thiazolidine-2,4-dione utilisé comme agent antidiabétique.

Pioglitazone : Similaire à la rosiglitazone, utilisé dans le traitement du diabète de type 2.

Troglitazone : Un médicament antidiabétique plus ancien avec une structure de base similaire.

Unicité

Complexité structurelle : La présence à la fois d'un cycle furane et d'un groupe phényle bromé rend ce composé structurellement unique par rapport aux autres dérivés de thiazolidine-2,4-dione.

Activité potentielle : Les groupes fonctionnels supplémentaires peuvent conférer des activités biologiques uniques et des propriétés pharmacocinétiques améliorées.

Propriétés

Formule moléculaire |

C16H12BrNO3S |

|---|---|

Poids moléculaire |

378.2 g/mol |

Nom IUPAC |

(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H12BrNO3S/c1-9-3-5-11(12(17)7-9)13-6-4-10(21-13)8-14-15(19)18(2)16(20)22-14/h3-8H,1-2H3/b14-8- |

Clé InChI |

IFZXUYAKRBHVGK-ZSOIEALJSA-N |

SMILES isomérique |

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)C)Br |

SMILES canonique |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)C)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

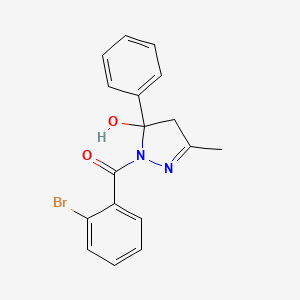

![6-(4-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11640817.png)

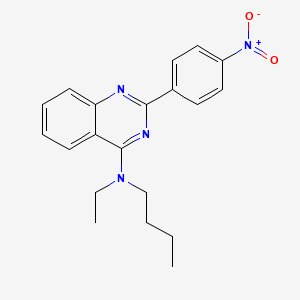

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640821.png)

![Ethyl 2-{[3-(4-ethylpiperazin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11640845.png)

![methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11640852.png)

![Tetramethyl 9'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11640854.png)

![N-(4-fluorophenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B11640856.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11640861.png)

![3-(4-methylbenzyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640872.png)

![3-[(2E)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11640875.png)

![(5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11640891.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640894.png)